2-(Bromomethyl)-6-methoxyoxane

Description

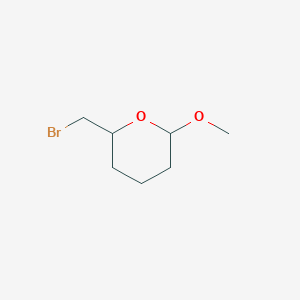

2-(Bromomethyl)-6-methoxyoxane (CAS RN: 402751-59-1) is a brominated oxane derivative with the molecular formula C₇H₁₃BrO₂ . Its structure consists of a six-membered oxygen-containing ring (oxane) substituted with a bromomethyl group at position 2 and a methoxy group at position 5. The compound is characterized by its InChIKey identifier (NQXXEGVHSAWQFE-UHFFFAOYSA-N) and is commonly used in synthetic organic chemistry as an intermediate for nucleophilic substitution reactions due to the reactivity of the bromomethyl group .

Properties

CAS No. |

402751-59-1 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-(bromomethyl)-6-methoxyoxane |

InChI |

InChI=1S/C7H13BrO2/c1-9-7-4-2-3-6(5-8)10-7/h6-7H,2-5H2,1H3 |

InChI Key |

DPHKMNNZFJBVDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC(O1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran typically involves the bromination of 6-methoxytetrahydro-2H-pyran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is carefully monitored to avoid over-bromination and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Typically involves the use of nucleophiles in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of various substituted tetrahydropyran derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of 6-methoxytetrahydro-2H-pyran.

Scientific Research Applications

2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.

Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

2-(6-Bromohexyloxy)tetrahydropyran

2-Bromo-6-methoxyphenol

- Molecular Formula : C₇H₇BrO₂

- Core Structure: Phenol ring with bromo and methoxy groups at positions 2 and 6, respectively .

- Key Differences: Aromatic system (phenol) vs. non-aromatic oxane ring. The hydroxyl group introduces acidity (pKa ~10), making it suitable for pH-sensitive applications, unlike the neutral oxane derivative .

2-(Bromomethyl)-6-chloroquinoxaline

- Molecular Formula : C₉H₆BrClN₂

- Core Structure: Quinoxaline (bicyclic aromatic system with two nitrogen atoms) substituted with bromomethyl and chloro groups .

- Key Differences: The bromomethyl group is part of an electron-deficient heterocycle, enhancing its electrophilicity compared to the oxane derivative. Applications focus on pharmaceutical intermediates (e.g., kinase inhibitors) due to quinoxaline’s bioactivity .

4-Bromomethyl-6-methoxy-2H-chromen-2-one

- Molecular Formula : C₁₁H₉BrO₃

- Core Structure : Coumarin (chromen-2-one) with bromomethyl and methoxy groups at positions 4 and 6, respectively .

- Key Differences :

Reactivity Comparison

| Compound | Reactive Site | Likely Reactions | Reactivity Drivers |

|---|---|---|---|

| 2-(Bromomethyl)-6-methoxyoxane | Bromomethyl (C-Br) | SN2 substitutions, eliminations | Steric accessibility of Br site |

| 2-(6-Bromohexyloxy)tetrahydropyran | Terminal Br in alkyl chain | Nucleophilic substitutions (slower) | Chain flexibility, solvent effects |

| 2-Bromo-6-methoxyphenol | Aromatic C-Br | Electrophilic aromatic substitution | Ring activation by methoxy group |

| 2-(Bromomethyl)-6-chloroquinoxaline | Bromomethyl (C-Br) | Cross-coupling (e.g., Suzuki) | Electron-deficient heterocycle |

Physical Properties

Biological Activity

2-(Bromomethyl)-6-methoxyoxane is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to an oxane ring. The molecular formula can be represented as . The structure is significant as it influences the compound's interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing bromine and methoxy groups have shown sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells. The mechanism involves the inhibition of microtubule polymerization, targeting tubulin, which is crucial for cell division .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-2,5-dimethoxyphenyl | MCF7 | <0.1 | Inhibition of tubulin polymerization |

| N-(5-methoxyphenyl)-4-methoxy | HeLa | 0.63 | Microtubule disruption |

| This compound | TBD | TBD | TBD |

The primary mechanism through which this compound exerts its biological effects appears to involve interaction with the microtubule network within cells. This interaction leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death, as evidenced by flow cytometry analyses .

Case Studies

A notable study investigated the effects of a series of brominated methoxy compounds on cancer cell lines. The findings demonstrated that compounds with structural similarities to this compound exhibited potent antitumor activity by disrupting microtubule dynamics .

Another research effort utilized untargeted metabolomics to explore the biochemical pathways affected by similar compounds. This approach revealed significant alterations in metabolic profiles upon exposure, suggesting that these compounds may influence various metabolic pathways beyond just direct cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.